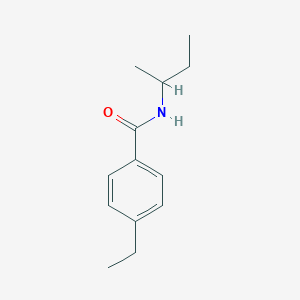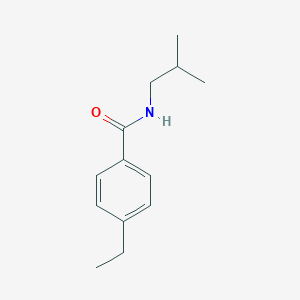![molecular formula C19H22ClN3O3S B501567 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 832147-46-3](/img/structure/B501567.png)
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a piperazine ring substituted with a benzenesulfonyl group and an acetamide moiety linked to a chlorinated methylphenyl group. Its unique structure imparts a range of biological activities, making it a valuable candidate for drug development and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 1-benzylpiperazine with benzenesulfonyl chloride under basic conditions to yield 1-(benzenesulfonyl)piperazine. This intermediate is then reacted with 5-chloro-2-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated methylphenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(benzenesulfonyl)piperazin-1-yl)-N-(5-chloro-2-methylphenyl)acetamide
- (2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone
Uniqueness
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of a benzenesulfonyl group with a chlorinated methylphenyl moiety makes it particularly effective in certain therapeutic applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-15-7-8-16(20)13-18(15)21-19(24)14-22-9-11-23(12-10-22)27(25,26)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKLVFXWIBSMBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethylbenzamide](/img/structure/B501491.png)





![Ethyl 2-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B501503.png)



